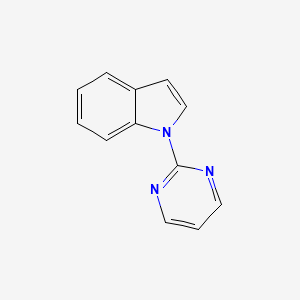![molecular formula C15H22N4O B2669080 N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide CAS No. 1436122-15-4](/img/structure/B2669080.png)
N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyano group, a cyclohexyl group, and a pyrazole ring, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as cyclohexylmethylamine and 1-methylpyrazole. These intermediates are then subjected to a series of reactions, including nitrile formation and amide coupling, to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of each reaction step, minimizing waste, and ensuring the safety of the production environment.
化学反応の分析
Types of Reactions
N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in fields such as polymer science and catalysis.
作用機序
The mechanism of action of N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and pyrazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)butanamide
- N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)pentanamide
- N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)hexanamide
Uniqueness
N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
特性
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-19-11-12(10-17-19)7-8-15(20)18-14(9-16)13-5-3-2-4-6-13/h10-11,13-14H,2-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGXGWJMMFPJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NC(C#N)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B2668998.png)
![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2669006.png)


![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2669010.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride](/img/structure/B2669012.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2669013.png)

![tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2669016.png)
![3-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2669017.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2669018.png)
![6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2669019.png)

